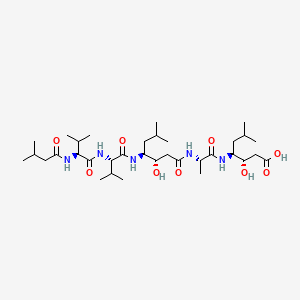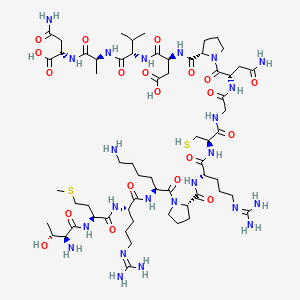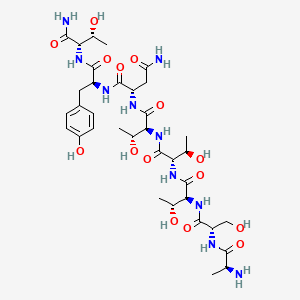
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol
Übersicht
Beschreibung
“2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name "2-[2-(2-propynyloxy)ethoxy]ethanol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chain of three ethoxy groups attached to a prop-2-ynyl group . The molecular weight of the compound is approximately 144.168 Da .Physical And Chemical Properties Analysis
The compound has a density of approximately 1.0 g/cm3 and a boiling point of 225.6°C at 760 mmHg . It has a vapor pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 53.7±6.0 kJ/mol . The compound’s flash point is 90.3±21.8 °C .Wissenschaftliche Forschungsanwendungen
Synthese von organischen Verbindungen
Diese Verbindung kann bei der Synthese anderer organischer Verbindungen verwendet werden. Zum Beispiel wurde sie bei der Synthese von 2-(Prop-2-ynyloxy)benzaldehyd eingesetzt . Dieser Prozess wurde mit drei verschiedenen wässrigen Mizellenmedien durchgeführt und ergab eine Ausbeute von 96 % .
Grüne Chemie
Die Verbindung spielt eine bedeutende Rolle bei der Förderung umweltfreundlicher Syntheserouten, grüner Chemikalien und nicht gefährlicher Lösungsmittel . Sie ist nicht mit Wasser mischbar, aber mit Hilfe grenzflächenaktiver Tenside ist es möglich, diese hydrophobe organische Verbindung in Wasser zu erzeugen .
Mizellenkatalyse
Im Bereich der Mizellenkatalyse hat diese Verbindung Potenzial gezeigt. Mizellen fungieren als pseudocellular-organische Umgebung, um Spezies vom Hauptlösungsmittel zu isolieren und die Kompartimentierung von Reagenzien zu begünstigen . Dies erhöht die lokale Konzentration und folglich die Reaktivität .
Arzneimittelforschung
Die Verbindung könnte bei der Entwicklung neuer Therapeutika für Krankheiten wie rheumatoider Arthritis eingesetzt werden . Es wurden computergestützte Untersuchungen durchgeführt, um die Bindungsart zwischen der synthetisierten Verbindung und der Sarkoplasmatischen Retikulum (SR) Ca2+-Transport-ATPase (SERCA) vorherzusagen, einem bekannten Ziel für die Entwicklung neuer Therapeutika für rheumatoide Arthritis .
Vorhersage der pharmakokinetischen Eigenschaften
Die Verbindung kann zur Vorhersage der pharmakokinetischen Eigenschaften von Arzneimitteln verwendet werden . Dies ist entscheidend bei der Arzneimittelforschung, da es zum Verständnis beiträgt, wie der Körper auf ein bestimmtes Arzneimittel reagieren wird .
Molekülares Docking
Die Verbindung kann in molekularen Docking-Studien verwendet werden. Dies ist eine Methode, die in der computergestützten Chemie verwendet wird, um die Orientierung eines Moleküls zu einem zweiten vorherzusagen, wenn es an dieses gebunden ist, um einen stabilen Komplex zu bilden .
Wirkmechanismus
Target of Action
coli β-galactosidase . Therefore, it can be inferred that the compound may interact with enzymes such as β-galactosidase.
Mode of Action
The propargyl group in 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol reacts with azide compounds in copper-catalyzed azide-alkyne Click Chemistry to form a triazole linkage . This reaction is often used to create complex structures in the field of bioconjugation, allowing for the creation of new compounds with potential biological activity.
Eigenschaften
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWUJYYDLYCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208827-90-1 | |
| Record name | 2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)







